AMG-837 sodium

Description

Chemical Identification and Nomenclature

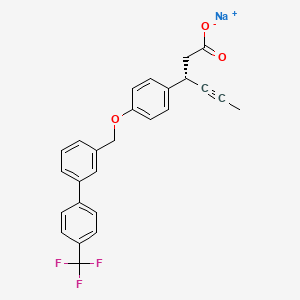

AMG-837 sodium, chemically designated as (3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate sodium salt , is a synthetic small molecule with the molecular formula C₂₆H₂₀F₃NaO₃ and a molecular weight of 460.42 g/mol . Its structure features a chiral center at the β-carbon of the hex-4-ynoic acid backbone, conferring stereochemical specificity for target engagement.

Key identifiers :

- CAS Registry Number : 865231-45-4

- PubChem CID : 46854654 (sodium salt form)

- Synonyms : this compound salt, T5KP187PIU (UNII code).

The compound’s SMILES notation ([Na+].CC#CC@@HC1=CC=C(OCC2=CC=CC(=C2)C3=CC=C(C(F)(F)F)C=C3)C=C1) and InChIKey (CRTDAZVPDCRYKT-BOXHHOBZSA-M) reflect its sodium carboxylate group, β-alkynyl substitution, and trifluoromethyl biphenyl ether moiety.

Historical Development and Discovery Context

This compound emerged from Amgen Inc. ’s drug discovery pipeline in the late 2000s as part of efforts to target GPR40 (FFAR1) , a G-protein-coupled receptor implicated in glucose-dependent insulin secretion. The compound originated from optimization of a high-throughput screening hit—a β-substituted phenylpropanoic acid derivative—with modifications to enhance potency and pharmacokinetic properties.

Key milestones :

- 2009–2011 : Preclinical studies demonstrated AMG-837’s partial agonism at human GPR40 (EC₅₀ = 13.5 nM in calcium flux assays) and glucose-lowering effects in rodent models.

- 2012 : Publication of structure-activity relationship (SAR) studies highlighting the critical role of the β-alkynyl group and trifluoromethyl biphenyl motif.

- 2015 : Discontinuation of Phase I clinical trials due to undisclosed toxicity concerns, despite promising metabolic efficacy.

The development of this compound was driven by the need for oral antidiabetic agents with mechanisms distinct from existing therapies like sulfonylureas or DPP-4 inhibitors.

Structural Classification in G-Protein-Coupled Receptor Research

This compound belongs to the arylpropanoic acid class of GPR40 agonists, characterized by:

- A phenylpropanoic acid backbone linked to a hydrophobic aromatic system.

- β-Substituents (e.g., alkynyl groups) that enhance receptor binding and metabolic stability.

Structural comparison to other GPR40 agonists :

The alkynyl group at the β-position distinguishes this compound from earlier agonists, reducing off-target effects on peroxisome proliferator-activated receptors (PPARs) and improving selectivity.

Position Within Free Fatty Acid Receptor Modulators

This compound is a partial agonist of FFAR1, acting via an allosteric binding site distinct from endogenous free fatty acids. This property differentiates it from full agonists like AM-1638 or TAK-875, which target the orthosteric site.

Key pharmacological distinctions :

- Allosteric modulation : Enhances receptor activity without competing with endogenous ligands.

- Species-specific potency : EC₅₀ values of 13.5 nM (human), 22.6 nM (mouse), and 31.7 nM (rat).

- Selectivity profile : No significant activity at PPARα/δ/γ or 64 other receptors, except weak α2-adrenergic receptor inhibition (IC₅₀ = 3 μM).

This selective partial agonism minimizes risks of receptor desensitization, a concern with full agonists in chronic use.

Significance in Metabolic Research

This compound has been instrumental in elucidating GPR40’s role in glucose homeostasis :

- Insulin Secretion : Potentiates glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells via Gαq-mediated calcium signaling.

- Incretin Modulation : Unlike full agonists, this compound does not stimulate GLP-1 or GIP secretion, highlighting pathway-specific effects.

- Glucose Tolerance : Acute administration reduces glucose excursions by 30–40% in Zucker fatty rats, with effects sustained over 21-day dosing.

Contributions to diabetes research :

- Validated GPR40 as a target for glucose-dependent insulin secretion , avoiding hypoglycemia risks.

- Demonstrated the therapeutic potential of partial agonism for sustained efficacy without receptor overactivation.

- Provided structural insights for designing allosteric modulators with improved safety profiles.

Properties

IUPAC Name |

sodium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F3O3.Na/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;/h3,5-15,21H,16-17H2,1H3,(H,30,31);/q;+1/p-1/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTDAZVPDCRYKT-BOXHHOBZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865231-45-4 | |

| Record name | AMG-837 sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865231454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-837 SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5KP187PIU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMG 837 (sodium salt) involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds typically involve:

Formation of the Core Structure: This step often involves the use of organic synthesis techniques such as condensation reactions, cyclization, and functional group transformations.

Functionalization: The core structure is then functionalized with various substituents to achieve the desired pharmacological properties. This may involve reactions such as halogenation, alkylation, and esterification.

Industrial Production Methods

Industrial production methods for AMG 837 (sodium salt) are not publicly available. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure cost-effectiveness, scalability, and compliance with regulatory standards.

Chemical Reactions Analysis

Key Synthetic Steps

Structural optimization focused on:

- Alkyne positioning : Directly influences partial agonist activity (EC₅₀ = 13.5 nM at human GPR40)

- Trifluoromethyl group : Improves metabolic stability and membrane permeability

Functional Group Reactivity

The alkyne and carboxylic acid groups enable diverse derivatization:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Application : Used to conjugate this compound with azide-containing biomolecules for probe development

- Conditions :

- Catalyst: CuSO₄/sodium ascorbate

- Solvent: t-BuOH/H₂O (1:1)

- Yield: >85% triazole adducts

Hydrogenation

- Selective reduction : Alkyne → cis-alkene using Lindlar catalyst (retains GPR40 activity)

- Full reduction : Alkyne → alkane with H₂/Pd-C (abolishes receptor binding)

Carboxylic Acid Derivatives

| Derivative Type | Reagent | Application |

|---|---|---|

| Ester | Diazomethane | Improves blood-brain barrier penetration in preclinical models |

| Amide | EDC/NHS coupling | Used for covalent attachment to chromatographic matrices |

Reaction-Specific Pharmacological Outcomes

Chemical modifications directly impact biological activity:

Partial Agonist Activity

- Structural determinant : β-alkynyl group reduces intrinsic efficacy compared to full agonists like TAK-875 (maximal insulin secretion = 85% of docosahexaenoic acid response)

- Species selectivity :

Plasma Protein Binding

- HSA interaction : 98.7% plasma protein binding reduces free drug concentration (EC₅₀ shifts from 13.5 nM → 2,140 nM in 100% serum)

- Mitigation strategy : Structural analogs with decreased logP show improved unbound fractions

Comparative Reactivity Profile

Degradation Pathways

Scientific Research Applications

Pharmacological Properties

AMG-837 sodium acts as a partial agonist for GPR40, which plays a crucial role in insulin secretion and glucose metabolism. The compound has demonstrated the ability to enhance insulin secretion in response to glucose levels, making it a candidate for diabetes management. Key pharmacological properties include:

- Insulin Secretion Enhancement : Preclinical studies have shown that this compound significantly improves glucose tolerance and increases insulin secretion during glucose challenges in various animal models, including Sprague-Dawley rats and Zucker fatty rats .

- Mechanism of Action : The activity of this compound on GPR40 was characterized through various assays, including GTPγS binding and calcium flux assays. These studies indicated that this compound effectively stimulates insulin release from isolated pancreatic islets .

Preclinical Studies

Numerous preclinical studies have validated the effectiveness of this compound in managing blood sugar levels. Notable findings include:

- Glucose Tolerance Tests : In vivo experiments demonstrated that this compound lowered post-prandial glucose levels and improved glucose tolerance in both normal and obese rat models .

- Long-term Efficacy : Daily administration of this compound for extended periods resulted in sustained improvements in glucose excursions, indicating its potential for chronic use in diabetes treatment .

Click Chemistry Applications

Beyond its pharmacological uses, this compound possesses unique chemical properties that allow it to serve as a click chemistry reagent . The presence of an alkyne functional group enables it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the synthesis of complex molecular structures. This application is particularly useful for:

- Research Tools Development : By linking this compound to other molecules containing azide groups, researchers can create new probes and tools for studying biological processes .

Safety and Toxicity Considerations

Despite its promising applications, concerns regarding toxicity have been raised. In clinical trials, AMG-837 was withdrawn due to safety issues related to liver toxicity observed with similar compounds targeting GPR40 . Ongoing research is essential to evaluate the safety profile of this compound further.

Comparative Analysis with Other Compounds

This compound has been compared with other GPR40 agonists regarding efficacy and safety:

| Compound | Efficacy (EC50) | Liver Toxicity Risk | Notes |

|---|---|---|---|

| This compound | 13.5 nM | Moderate | Effective in lowering glucose levels |

| TAK-875 | Not specified | High | Withdrawn due to liver toxicity concerns |

| CPL207280 | Not specified | Low | Improved safety profile compared to TAK-875 |

Mechanism of Action

AMG 837 (sodium salt) exerts its effects by acting as a partial agonist of the GPR40 receptor. This receptor is involved in the regulation of insulin secretion in response to elevated glucose levels. The binding of AMG 837 to GPR40 activates intracellular signaling pathways, leading to the potentiation of glucose-stimulated insulin secretion . This mechanism is particularly beneficial for the treatment of type 2 diabetes, as it helps to regulate blood glucose levels in a glucose-dependent manner .

Comparison with Similar Compounds

Comparison with Similar GPR40/FFAR1 Agonists

Mechanism of Action and Binding Characteristics

AMG-837 Sodium

- Partial Agonist: Acts as a partial allosteric agonist, binding to a site distinct from endogenous free fatty acids (FFAs) like docosahexaenoic acid (DHA). It exhibits positive cooperativity with full agonists (e.g., AM-1638) but lacks intrinsic efficacy comparable to DHA .

- Signaling Pathway : Primarily activates Gq-mediated calcium flux without significant Gs/cAMP involvement, limiting its incretin (GLP-1) secretion effects .

TAK-875 (Fasiglifam)

- Partial Agonist : Binds similarly to AMG-837 but demonstrated superior glucose-lowering in clinical trials. Unlike AMG-837, TAK-875 advanced to Phase III before withdrawal due to hepatotoxicity .

- Structural Differences : Lacks the cyclopropyl moiety of AMG-837, which may influence target engagement and off-target risks .

AM-1638

- AgoPAM (Agonist-Positive Allosteric Modulator): Binds a separate allosteric site, enhancing endogenous FFA activity while acting as a full agonist. Activates both Gq and Gs pathways, leading to stronger glucose-lowering and GLP-1 secretion compared to AMG-837 .

LY2881835 (Eli Lilly)

Efficacy and Pharmacokinetics

| Compound | EC50 (Calcium Flux) | Signaling Pathway | Glucose-Lowering (Rodent Models) | Clinical Stage |

|---|---|---|---|---|

| AMG-837 | 13–14 nM | Gq-only | Moderate (acute/chronic) | Phase I (Withdrawn) |

| TAK-875 | 14 nM | Gq-dominated | Robust | Phase III (Withdrawn) |

| AM-1638 | ~10 nM | Gq + Gs | Superior (GLP-1 enhancement) | Preclinical |

| LY2881835 | ~20 nM | Gq-dominated | Moderate | Phase I (Withdrawn) |

- AMG-837 vs. AgoPAMs : AM-1638 and AP3 (AgoPAMs) show 2–3-fold greater efficacy in glucose tolerance tests due to dual Gq/Gs activation, unlike AMG-837’s partial agonism .

- Lipophilicity : AMG-837’s high cLog P (7.6) correlates with CNS exposure risks, prompting structural optimization in derivatives like LY2881835 .

Structural and Functional Insights

- Binding Pockets : Docking studies reveal AMG-837’s propyne moiety occupies a subpocket (#2) in GPR40, distinct from TAK-875’s binding site. This unique engagement may explain its partial efficacy .

Biological Activity

AMG-837 sodium is a potent partial agonist of the free fatty acid receptor 1 (FFA1 or GPR40), which plays a significant role in glucose metabolism and insulin secretion. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for diabetes treatment.

Chemical Name: (β S)-β-1-Propyn-1-yl-4-[[4'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methoxy]benzenepropanoic acid hemicalcium salt

Molecular Formula: C₁₈H₁₈F₃O₄S

Purity: ≥98%

This compound acts primarily as a partial agonist at the GPR40 receptor, which is coupled to G-proteins that stimulate intracellular calcium flux. The compound exhibits varying potency across species, with EC50 values indicating its effectiveness:

| Species | EC50 (nM) |

|---|---|

| Human | 13.5 |

| Mouse | 22.6 |

| Rat | 31.7 |

| Dog | 71.3 |

| Rhesus Monkey | 30.6 |

These values suggest that this compound is significantly more potent than the naturally occurring fatty acid ligand docosahexaenoic acid (DHA), with a potency increase of approximately 400-500 times in various assays .

Insulin Secretion

This compound enhances glucose-dependent insulin secretion. In vitro studies demonstrated that it stimulates insulin release from isolated mouse islets, indicating its potential as an antidiabetic agent. In vivo studies using glucose tolerance tests on Sprague-Dawley and Zucker fatty rats showed that this compound effectively lowers glucose excursions and increases insulin secretion during hyperglycemic conditions .

Dosage and Administration

In preclinical studies, this compound was administered via oral gavage at doses ranging from 0.03 mg/kg to 3 mg/kg. Results indicated that even a single dose could significantly suppress plasma glucose levels post-glucose challenge, with sustained effects observed over multiple days of administration .

Case Studies

Study on Zucker Fatty Rats:

In a study involving Zucker fatty rats—an established model for insulin resistance—this compound was shown to improve glucose tolerance and stimulate insulin secretion effectively. Following a daily dosing regimen for 21 days, the compound continued to exhibit beneficial effects on glucose metabolism, highlighting its potential for chronic use in managing diabetes .

Acute Administration Studies:

Acute administration of this compound resulted in decreased glucose levels in both normal and diabetic rat models during glucose tolerance tests. The findings support its role as a therapeutic candidate for enhancing insulin sensitivity and controlling blood sugar levels .

Safety and Efficacy

The pharmacokinetic profile of this compound indicates excellent oral bioavailability (%F = 84) and favorable distribution characteristics in animal models. No significant off-target effects were noted at concentrations up to 10 µM against related receptors such as GPR41 (FFA2), GPR43 (FFA3), or GPR120 .

Q & A

Q. What is the molecular structure of AMG-837 sodium, and how does it influence its pharmacological activity?

this compound (C₂₆H₂₁F₃O₃Na) is a benzyloxyphenylpropanoic acid derivative with a carboxylic acid (COOH) group critical for GPR40/FFAR1 receptor binding. Its simplicity compared to analogues like TAK-875 (which contains a sulfonylmethane group) allows selective agonism with reduced off-target interactions. Structural studies highlight the trifluoromethylphenyl group as essential for receptor activation and metabolic stability .

Q. What is the primary pharmacological target of this compound, and what is its mechanism of action?

AMG-837 is a potent, orally bioavailable GPR40 agonist (EC₅₀ = 13–14 nM in human GPR40-expressing CHO cells). It stimulates glucose-dependent insulin secretion (GDIS) by enhancing intracellular Ca²⁺ flux in pancreatic β-cells. Unlike full agonists, AMG-837 acts as a partial agonist with positive allosteric modulation, synergizing with endogenous free fatty acids to amplify insulin release .

Advanced Research Questions

Q. How does the allosteric binding mode of this compound differ from orthosteric agonists, and what implications does this have for receptor cooperativity?

AMG-837 binds to an allosteric site on GPR40, distinct from the orthosteric site occupied by fatty acids. This enables cooperative effects with ligands like AM-1638 (a full agonist) or docosahexaenoic acid (DHA), as shown in Ca²⁺ mobilization assays. Mutagenesis studies (e.g., R183A and R258A mutants) confirm that AMG-837’s activity is lost when key allosteric residues are altered, unlike DHA or AM-1638, which retain partial efficacy .

Q. What experimental approaches are recommended to resolve contradictory data on this compound’s efficacy across different species?

Species-specific variations in GPR40 activation (e.g., human EC₅₀ = 13 nM vs. mouse EC₅₀ = 142 nM) necessitate cross-species receptor chimeras or mutagenesis to identify critical residues. For example, stable cell lines expressing human, rat, or mouse GPR40 can be used to compare IP accumulation or Ca²⁺ flux responses. Dose-response curves should include reference agonists (e.g., TAK-875) to normalize potency metrics .

Q. How can researchers design in vivo studies to assess the glucose-dependent insulin secretion effects of this compound?

- Models : Zucker fatty rats or diet-induced obese mice for chronic glucose tolerance tests.

- Dosing : Acute oral administration (0.03–0.3 mg/kg) to evaluate postprandial glucose reduction.

- Measurements : Plasma insulin (ELISA) and glucose (glucose oxidase assay) at 0, 15, 30, 60, and 120 minutes post-glucose challenge.

- Controls : Co-administration with GLP-1 receptor antagonists to isolate GPR40-specific effects .

Q. What synthetic chemistry strategies enable enantioselective production of this compound?

The stereogenic center in AMG-837 is constructed via catalytic asymmetric conjugate addition of terminal alkynes to α,β-unsaturated thioamides. A soft Lewis acid/hard Brønsted base (e.g., Cu-chiral phosphine complex) promotes enantioselectivity (>90% ee). The thioamide intermediate is later oxidized to the carboxylic acid, ensuring high purity and scalability .

Q. How does this compound compare structurally and pharmacologically to other GPR40 agonists like TAK-875?

Q. What are the key considerations for optimizing this compound’s pharmacokinetic profile in preclinical development?

- CYP Inhibition : Screen for CYP3A4/2C9/2D6 interactions using liver microsomes.

- hERG Liability : Patch-clamp assays to assess cardiac safety (IC₅₀ > 10 µM preferred).

- Bioavailability : Formulate with solubilizers (e.g., hydroxypropyl-β-cyclodextrin) for oral dosing.

- Toxicity : Monitor liver enzymes (ALT/AST) and pancreatic histopathology in chronic studies .

Methodological Notes

- Contradiction Analysis : Discrepancies in EC₅₀ values across studies may arise from assay conditions (e.g., calcium dye sensitivity) or cell line variability. Normalize data to an internal control agonist (e.g., GW9508) .

- Data Reproducibility : Report HPLC purity (>98%), storage conditions (-20°C in DMSO), and batch-specific activity in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.